Product packaging for 2-Tetradecanol(Cat. No.:CAS No. 4706-81-4)

2-Tetradecanol

Cat. No.: B1204251
CAS No.: 4706-81-4
M. Wt: 214.39 g/mol
InChI Key: BRGJIIMZXMWMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Stereoisomerism of 2-Tetradecanol

The precise naming and structural description of a chemical compound are fundamental to scientific communication. For this compound, this includes its systematic name and the complexities arising from its three-dimensional structure.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is tetradecan-2-ol . nih.govnist.govnist.gov This name precisely describes its structure: a tetradecane (B157292) (14-carbon) chain with a hydroxyl (-OH) group located on the second carbon atom. nih.gov It is also commonly referred to by synonyms such as sec-tetradecyl alcohol. nih.govnist.gov

Chiral Centers and Enantiomeric Forms

The carbon atom at the second position (C2) in tetradecan-2-ol is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH3), and a dodecyl group (-(CH2)11CH3). This makes the C2 carbon a chiral center.

Due to this single chiral center, this compound exists as a pair of stereoisomers known as enantiomers. A molecule with 'n' chiral centers can have up to 2^n stereoisomers. stanford.edumsu.edu For this compound, with n=1, there are 2¹ = 2 possible stereoisomers. These enantiomers are non-superimposable mirror images of each other and are designated as:

(R)-tetradecan-2-ol

(S)-tetradecan-2-ol

These two forms have identical physical properties except for their interaction with plane-polarized light, which they rotate in opposite directions. A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive. stanford.edu

Specific Stereoisomers (e.g., (2S, 3R)-2-amino-3-tetradecanol) and their Significance

While not a stereoisomer of this compound itself, (2S, 3R)-2-amino-3-tetradecanol is a structurally related amino alcohol derivative that highlights the importance of stereochemistry. ontosight.ai This compound has two chiral centers (at C2 and C3), which means it can exist in multiple stereoisomeric forms. msu.edu The specific (2S, 3R) configuration denotes a precise spatial arrangement of the amino (-NH2) and hydroxyl (-OH) groups. ontosight.ai

The significance of such specific stereoisomers is profound in biochemistry and pharmacology. ontosight.ai The defined three-dimensional structure is crucial for molecular recognition, allowing these molecules to interact with high specificity with biological targets like enzymes and receptors. ontosight.ai Amino alcohols with specific stereochemistries are studied for potential anti-inflammatory, antibacterial, or antiviral properties and may serve as key building blocks in the asymmetric synthesis of more complex molecules. ontosight.ai

Contextualizing this compound within Fatty Alcohols and Amino Alcohols

This compound belongs to the broad class of organic compounds known as fatty alcohols. nih.gov Fatty alcohols are typically high-molecular-weight, straight-chain primary alcohols, but can also be secondary like this compound. nih.govgerli.com They are characterized by a long aliphatic tail, which imparts lipophilic (fat-soluble) properties, and a hydroxyl group, which provides a polar, hydrophilic (water-soluble) character. 1-Tetradecanol (B3432657), also known as myristyl alcohol, is a primary fatty alcohol isomer of this compound. atamanchemicals.comwikipedia.org

Amino alcohols, such as the derivative (2S, 3R)-2-amino-3-tetradecanol, are another important class of compounds. ontosight.ainih.gov They are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH). khanacademy.orgbioinformatics.org This bifunctionality makes them versatile building blocks in organic synthesis and important components of biological systems. ontosight.aibioinformatics.org

Historical Perspectives and Early Research on this compound

Early research into long-chain alcohols often focused on their synthesis and physical properties. While specific historical discovery details for this compound are not prominently documented in readily available literature, its study is intertwined with the broader investigation of fatty alcohols and their derivatives. Research from the mid-20th century explored the oxidation of alkanes by microorganisms, which could yield secondary alcohols like this compound. For instance, studies on the metabolism of n-tetradecane by certain bacteria identified this compound as a metabolic product. ebi.ac.uk Research also indicated that Pseudomonas aeruginosa could produce this compound through an attack on the double bond of 1-tetradecene (B72687). ebi.ac.uk

Significance and Research Gaps in this compound Studies

The significance of this compound in modern research is varied. It has been identified as a metabolite in humans and other organisms. nih.govebi.ac.uk In some studies, this compound has been observed as a metabolic product in lung tissues following exposure to certain hydrocarbon mixtures. ebi.ac.uk Furthermore, its oxidation product, 2-tetradecanone (B1197950), has been obtained with high conversion rates in studies using certain bacteria in organic solvents, highlighting its potential as a substrate in biocatalysis. ebi.ac.uk

A significant research gap appears to be in the comprehensive characterization and application of its specific enantiomers, (R)- and (S)-2-tetradecanol. While the racemic mixture is commercially available and used in research, detailed studies comparing the biological activities or synthetic utility of the individual enantiomers are less common. Further exploration into the stereoselective synthesis and application of these pure enantiomers could reveal novel properties and uses.

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value Source
IUPAC Name tetradecan-2-ol nih.govnist.govchemspider.com
Molecular Formula C14H30O nih.govnist.govuni.lu
Molecular Weight 214.39 g/mol nih.gov
CAS Number 4706-81-4 nist.govnist.govnist.gov

| Synonyms | sec-Tetradecyl alcohol, Tetradecanol-2 | nih.govnist.gov |

Table 2: Stereoisomers Discussed

Compound Name Chiral Centers Stereoisomer Type Significance Source
(R)-tetradecan-2-ol 1 (at C2) Enantiomer Rotates plane-polarized light. stanford.edu
(S)-tetradecan-2-ol 1 (at C2) Enantiomer Rotates plane-polarized light in the opposite direction to (R)-form. stanford.edu

| (2S, 3R)-2-amino-3-tetradecanol | 2 (at C2, C3) | Diastereomer (of other forms) | Specific 3D structure for biological interactions; synthetic building block. | ontosight.ai |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30O B1204251 2-Tetradecanol CAS No. 4706-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGJIIMZXMWMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871095
Record name 2-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4706-81-4
Record name (±)-2-Tetradecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4706-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004706814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-TETRADECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87599
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-tetradecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetradecan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetradecan-2-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062733
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Transformations of 2 Tetradecanol

Classical and Modern Synthetic Approaches to 2-Tetradecanol

The synthesis of this compound can be achieved through several methods, ranging from classical organic reactions to more advanced stereoselective techniques designed to produce specific isomers.

The synthesis of specific stereoisomers of this compound requires methods that control the three-dimensional arrangement of the atoms, known as stereoselective synthesis. ontosight.ai Techniques such as asymmetric synthesis are employed to achieve the desired (R) or (S) configuration at the chiral center. ontosight.ai For instance, the Sharpless chiral epoxidation procedure has been utilized to synthesize the (R)-(+) enantiomer of a related compound, 2-tetradecyloxiranecarboxylic acid. nih.gov This highlights a powerful method for establishing specific stereochemistry in molecules with long alkyl chains. Such precise synthetic control is crucial when the biological activity of a compound is dependent on a specific enantiomer. ontosight.ainih.gov

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. ontosight.ai A classical method for resolution involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers. These diastereomeric salts, having different physical properties, can then be separated by methods like fractional crystallization. For example, the resolution of (±)-2-tetradecyloxiranecarboxylic acid, a structurally related compound, was successfully achieved using d- and l-ephedrine as resolving agents to form diastereomeric salts that could be separated. nih.gov

While the reduction of carboxylic acids is a common method for producing alcohols, the direct hydrogenation or reduction of tetradecanoic acid (myristic acid) typically yields the primary alcohol, 1-tetradecanol (B3432657), not this compound. atamanchemicals.com The reduction of tetradecanoic acid using agents like lithium aluminum hydride results in myristyl alcohol (1-tetradecanol). smolecule.com Synthesizing this compound from a related compound would necessitate a different starting material or a multi-step process. For instance, one could start with 1-tetradecene (B72687) and perform a Markovnikov hydration, or use a Grignard reagent (e.g., methylmagnesium bromide) to attack tridecanal.

Biotransformations and Enzymatic Synthesis Involving this compound

Biotransformation utilizes biological systems, such as microorganisms or isolated enzymes, to perform chemical reactions. This approach is particularly valuable for its high selectivity and mild reaction conditions.

Several microorganisms are capable of oxidizing secondary alcohols. Intact microbial cells have been used to effectively convert this compound into its corresponding ketone, 2-tetradecanone (B1197950). tandfonline.comtandfonline.com Studies have shown that this oxidation occurs readily when carried out in organic solvents like isooctane (B107328), toluene (B28343), or n-hexane, with conversion rates reaching nearly 100%. tandfonline.comtandfonline.comebi.ac.uk In contrast, the reaction does not proceed in chloroform. tandfonline.comtandfonline.com The use of an organic solvent is advantageous as it allows for a homogeneous reaction mixture with the hydrophobic substrate. tandfonline.com Interestingly, the product, 2-tetradecanone, is often not further metabolized by the microorganisms in these solvent systems. tandfonline.com

Microbial Oxidation of this compound

MicroorganismSubstrateProductSolventConversion RateReference
Corynebacterium equiThis compound2-TetradecanoneIsooctaneNearly 100% tandfonline.comtandfonline.com
Corynebacterium equiThis compound2-TetradecanoneTolueneHigh tandfonline.comtandfonline.com
Corynebacterium equiThis compound2-Tetradecanonen-HexaneHigh tandfonline.comtandfonline.com

Corynebacterium equi (also classified as Rhodococcus equi ) Intact, hydrocarbon-assimilating cells of Corynebacterium equi have been extensively studied for their ability to oxidize alkanes and alcohols. tandfonline.comebi.ac.uk These bacterial cells are naturally hydrophobic, allowing them to be well-dispersed in organic solvents to create a homogeneous reaction environment, with isooctane being identified as a superior solvent for the reaction. tandfonline.comtandfonline.comebi.ac.uk While these cells completely oxidize n-tetradecane and tetradecanoic acid in an aqueous phase, this activity is suppressed in isooctane. tandfonline.com Conversely, the oxidation of this compound to 2-tetradecanone proceeds with a conversion rate of almost 100% in isooctane. tandfonline.comtandfonline.com Research indicates that water is essential for this oxidation to occur, even when the reaction is performed in an organic solvent, suggesting the water inside the cells is critical for the enzymatic process. tandfonline.com The enzyme system in C. equi has also been shown to perform diastereoselective oxidation on related, more complex secondary alcohols. oup.com

Rhodococcus erythropolis A NAD-dependent secondary alcohol dehydrogenase enzyme has been isolated and purified from the alkane-degrading bacterium Rhodococcus erythropolis ATCC 4277. nih.govscience.gov This enzyme exhibits broad substrate activity, particularly for long-chain secondary aliphatic alcohols. nih.govscience.govresearchgate.net While its optimal activity is with linear 2-alcohols containing 6 to 11 carbons, it is also capable of oxidizing this compound at a rate that is 25% of that seen with the mid-range alcohols. nih.govscience.govresearchgate.net The enzyme is highly specific for the S-(+) stereoisomer of 2-octanol (B43104). nih.govscience.gov The apparent Michaelis constant (Km), which indicates the affinity of the enzyme for its substrate, is less than 2 µM for this compound, demonstrating a very high affinity compared to shorter-chain alcohols like 2-pentanol (B3026449) (Km > 5 mM). nih.govscience.gov This enzyme's properties make it a potential candidate for the biocatalytic synthesis of optically pure stereoisomers of secondary alcohols. nih.govscience.gov

Properties of Secondary Alcohol Dehydrogenase from Rhodococcus erythropolis

PropertyFindingReference
Enzyme TypeNAD-dependent secondary alcohol dehydrogenase nih.govscience.gov
Substrate RangeBroad, particularly long-chain secondary aliphatic alcohols (C6-C11 optimal) nih.govscience.govresearchgate.net
Activity on this compoundOxidized at 25% of the rate of mid-range (C6-C11) alcohols nih.govscience.gov
StereospecificitySpecific for S-(+) stereoisomer of 2-octanol nih.govscience.gov
Apparent Km for this compound< 2 µM nih.govscience.gov
Apparent Km for NAD+ (with 2-octanol)260 µM nih.govscience.gov

Microbial Oxidation of this compound to 2-Tetradecanone

Reaction Conditions and Solvent Effects

The selection of a suitable solvent is critical for the efficient microbial oxidation of this compound. Research has demonstrated that isooctane is an optimal solvent for this reaction. ebi.ac.uktandfonline.comresearchgate.net When using intact cells of the hydrocarbon-assimilating bacterium Corynebacterium equi, this compound is readily oxidized in isooctane, leading to the formation of 2-tetradecanone with a conversion rate approaching 100%. ebi.ac.uktandfonline.comresearchgate.net The hydrophobic nature of the bacterial cells allows for their effective dispersion in organic solvents like isooctane, creating a homogeneous reaction mixture that facilitates the oxidation process. ebi.ac.uktandfonline.com While other solvents like toluene and n-hexane also permit the reaction, isooctane has been identified as the most suitable medium, particularly when compared to polar solvents where the oxidation hardly occurs, or chloroform, where no reaction is observed. ebi.ac.uktandfonline.com Interestingly, while the oxidation of 1-tetradecanol in isooctane requires a small amount of water, ester formation from the same alcohol can proceed in isooctane that is practically free of water. researchgate.net

Table 1: Microbial Oxidation of this compound in Various Organic Solvents This table is interactive. Click on the headers to sort.

Solvent Polarity Oxidation Activity Reference
Isooctane Low High (Most suitable) tandfonline.com
n-Hexane Low High ebi.ac.uk
Toluene Low High ebi.ac.uk
Enzymatic Systems Involved

The oxidation of this compound is catalyzed by specific enzymes, primarily secondary alcohol dehydrogenases (SADs). One such enzyme is the NAD-dependent secondary alcohol dehydrogenase from the alkane-degrading bacterium Rhodococcus erythropolis. ebi.ac.uknih.gov This enzyme exhibits broad substrate specificity, particularly for long-chain secondary aliphatic alcohols. ebi.ac.uknih.govresearchgate.net Although its optimal activity is on linear 2-alcohols with 6 to 11 carbon atoms, it can oxidize this compound at about 25% of the rate observed for mid-range alcohols. ebi.ac.uknih.govresearchgate.net This enzyme is specific for the S-(+) stereoisomer of 2-octanol and has a notably high specific activity. ebi.ac.uknih.gov The apparent Michaelis constant (Kₘ) for this compound is less than 2 µM, indicating a high affinity of the enzyme for this substrate. ebi.ac.uknih.gov

Another key enzymatic system is the SadC dehydrogenase, which is part of a sad gene cluster involved in the sub-terminal oxidation of alkanes. sjtu.edu.cnresearchgate.net The SadC enzyme is an alcohol dehydrogenase that converts aliphatic secondary alcohols, such as this compound, into their corresponding ketones. sjtu.edu.cnresearchgate.net In a cascade reaction involving the entire sad gene cluster expressed in E. coli, this compound can be progressively converted to 1-dodecanol, with 2-tetradecanone and dodecyl acetate (B1210297) as detected intermediates. sjtu.edu.cn

Conversion to Glycolipids and Sophorolipids

This compound serves as a substrate for microbial glycosylation, leading to the formation of glycolipids, particularly sophorolipids. This bioconversion is primarily carried out by the yeast Starmerella bombicola.

Role of Starmerella bombicola in Glycosylation

Starmerella bombicola (formerly Candida bombicola) is a well-known producer of sophorolipids, a class of glycolipid biosurfactants. nih.govresearchgate.netijstr.org This yeast can directly glycosylate secondary alcohols like this compound without metabolizing them further. researchgate.netijstr.org The use of 2-alkanols, including this compound, as a carbon source alongside glucose leads to the production of novel sophorose lipids. researchgate.net These sophorolipids derived from secondary alcohols exhibit enhanced water solubility and are more effective at reducing the surface tension of water compared to classical sophorolipids. nih.gov

Enzymatic Pathways

The biosynthesis of sophorolipids from this compound in S. bombicola involves a series of enzymatic steps. The initial step is hydroxylation at the ω or ω-1 position of the alkyl chain. nih.govresearchgate.net This is followed by glycosylation, which is mediated by UDP-glucosyltransferases (UGTs). nih.govresearchgate.net

Two key UGTs, UGTA1 and UGTB1, are responsible for attaching two glucose units to the hydroxyl group of the fatty acid. nih.govresearchgate.netresearchgate.net UGTA1 catalyzes the first glycosylation step, transferring a glucose molecule from UDP-glucose to the hydroxylated fatty acid to form a glucolipid. nih.govresearchgate.net Subsequently, UGTB1 transfers a second glucose molecule to this glucolipid, forming the sophorolipid. nih.govresearchgate.netulisboa.pt

The fatty alcohol oxidase, FAO1, also plays a role, although it has low activity towards secondary alcohols like this compound. nih.govresearchgate.net In wild-type S. bombicola, FAO1 rapidly oxidizes the primary hydroxyl group of 1,13-tetradecanediol, a product of ω-hydroxylation. nih.gov However, since FAO1 does not readily oxidize secondary alcohols, 2,13-tetradecanediol accumulates and is subsequently glycosylated. nih.gov In FAO1 deficient strains, glycosylated products of both 1,13-tetradecanediol and 2,13-tetradecanediol are observed when cultured with this compound. nih.govresearchgate.net Deletion of both FAO1 and UGTA1 results in the accumulation of 1,13-tetradecanediol and 2,13-tetradecanediol, confirming the roles of these enzymes in the pathway. nih.govresearchgate.net

Structural Elucidation of Glycosylated Products

The primary glycosylated product formed from this compound by S. bombicola has been identified as 2-O-tetradecyl-(2-O-β-D-glucopyranosyl-β-D-glucopyranoside). nih.gov This structure consists of a sophorose disaccharide (two glucose units linked by a β-1,2 glycosidic bond) attached to the hydroxyl group of this compound. nih.govijstr.org The molecular weight of this 2-tetradecyl disaccharide is 538 Da. nih.gov Analysis of products from FAO1 knockout strains grown on this compound has helped in the identification of various glycosylated diols as well. nih.govresearchgate.netresearchgate.net

Microbial Ester Formation with this compound

In addition to oxidation and glycosylation, this compound can undergo microbial esterification. For instance, Egyptian propolis has been found to contain esters of caffeic acid with long-chain fatty alcohols, including tetradecanol (B45765). cuni.cz While the direct microbial esterification of this compound is not as extensively documented as its other transformations, the enzymatic machinery for such reactions exists in various microorganisms. Lipases, for example, are known to catalyze esterification reactions in organic solvents. researchgate.net The oxidation of 1-tetradecanol by Rhodococcus equi in isooctane can lead to the formation of myristyl myristate, an ester, at a high conversion rate. ebi.ac.uktandfonline.com This suggests that under specific microbial and reaction conditions, this compound could also be a substrate for ester formation.

Table 2: Mentioned Compounds

Compound Name
1,13-tetradecanediol
1-Dodecanol
1-Tetradecanol
2,13-tetradecanediol
2-O-tetradecyl-(2-O-β-D-glucopyranosyl-β-D-glucopyranoside)
This compound
2-Tetradecanone
Caffeic acid
Dodecyl acetate
Glucose
Isooctane
Myristyl myristate
n-Hexane
Sophorolipids
Toluene

Catalytic Conversions of this compound

The catalytic transformation of this compound into other valuable chemical compounds is a significant area of research, focusing primarily on dehydrogenation processes. These reactions selectively remove hydrogen from the alcohol to produce ketones or aldehydes, depending on the starting material and catalyst system.

Catalytic Dehydrogenation to 2-Tetradecanone

The conversion of the secondary alcohol this compound to its corresponding ketone, 2-tetradecanone, is a key step in various catalytic pathways, such as the hydrogenolysis of larger molecules. nih.govchemrxiv.org This transformation is often observed as part of an equilibrium between the alcohol and ketone forms during the reaction. researchgate.net

Bimetallic catalysts have demonstrated significant efficacy for the dehydrogenation of secondary alcohols. A notable system is a Nickel-Palladium catalyst supported on Cerium(IV) oxide (Ni-Pd/CeO₂). nih.govresearchgate.net This catalyst is typically prepared using a deposition-precipitation method. researchgate.net

The dehydrogenation of this compound proceeds through the formation of a ketone intermediate. nih.govchemrxiv.org In studies involving the hydrogenolysis of model epoxy compounds, the reaction pathway involves an initial dehydrogenation of the secondary alcohol moiety to form the corresponding ketone. nih.govresearchgate.net

This process was demonstrated in the hydrogenolysis of a model compound (10), which resulted in the formation of both 2-tetradecanone (12) and this compound (13). nih.govchemrxiv.org The detection of the dehydrogenated ketone intermediate when using a Ni/CeO₂ catalyst supports this pathway. nih.govresearchgate.net Furthermore, the presence of both this compound and 2-tetradecanone suggests an equilibrium exists between the alcohol and the ketone via hydrogenation and dehydrogenation processes. chemrxiv.orgresearchgate.net

Table 1: Product Yields from the Hydrogenolysis of Model Compound 10 using Ni-Pd/CeO₂ and Related Catalysts Reaction Conditions: 180 °C, 1 atm H₂, 6 hours.

CatalystConversion of 10 (%)Yield of 9 (%)Yield of 2-Tetradecanone (12) (%)Yield of this compound (13) (%)Yield of Ketone Intermediate (11) (%)
Ni₁Pd₁/CeO₂ >99918014Not Detected
Pd/CeO₂ 2423211Not Detected
Ni/CeO₂ 1752Not Detected12

Data sourced from references chemrxiv.org.

Dehydrogenation to Tetradecanal (B130844)

While this compound is a secondary alcohol, the dehydrogenation of its primary alcohol isomer, 1-tetradecanol, to tetradecanal is a well-studied reaction. The term "tetradecanol" is often used in literature to refer to this primary alcohol in the context of aldehyde synthesis. researchgate.netsrce.hr This liquid-phase catalytic dehydrogenation is important as fatty aldehydes are valuable industrial intermediates. scispace.com

A series of copper oxide/barium oxide (CuO/BaO) catalysts have been effectively used for the liquid-phase dehydrogenation of tetradecanol to tetradecanal. srce.hrscispace.com These catalysts are typically prepared by the co-precipitation method. scispace.com This involves dissolving appropriate amounts of copper and barium salts in hot deionized water, followed by precipitation with an ammonia (B1221849) solution to a specific pH. The resulting precipitate is then filtered, dried, and calcined to produce the final catalyst. scispace.com The use of alkaline additives like barium is known to increase the yield and selectivity towards aldehydes in alcohol dehydrogenation reactions using copper-based catalysts. srce.hr

The catalytic activity and selectivity towards tetradecanal are highly dependent on the composition and properties of the CuO/BaO catalyst. srce.hrresearchgate.net Research has achieved exceptionally high selectivity of 91.1% to tetradecanal with a corresponding conversion of 60%. researchgate.net

Characterization techniques, particularly Temperature Programmed Reduction (TPR), have revealed the presence of at least two types of copper oxide species with different reducibility within the catalyst. researchgate.netscispace.com The catalytic performance is directly linked to the ratio of easily reducible copper sites to the total amount of reducible copper oxides. researchgate.net Optimization of the reaction involves controlling parameters such as reaction temperature, which is typically between 150 and 300 °C, and ensuring the reaction is carried out under an inert atmosphere, such as nitrogen. srce.hr The primary reaction intermediates are tetradecanal, with minor by-products including tetradecanoic acid and tetradecane (B157292). researchgate.net

Table 2: Summary of Catalytic Dehydrogenation of Tetradecanol to Tetradecanal

ParameterDetails
Catalyst System Copper(II) oxide/Barium oxide (CuO/BaO) srce.hrscispace.com
Reactant Tetradecanol (assumed 1-tetradecanol) srce.hrresearchgate.net
Product Tetradecanal srce.hrresearchgate.net
Reaction Phase Liquid srce.hr
Atmosphere Inert (Nitrogen) srce.hr
Temperature Range 150 - 300 °C srce.hr
Max. Selectivity 91.1% researchgate.net
Max. Conversion 60% researchgate.net

Data sourced from references srce.hrresearchgate.net.

Derivatization for Analytical and Application Purposes (e.g., N,O-diacetyl derivative)

The chemical modification of this compound through derivatization is a critical step for various analytical and application-oriented purposes. As a long-chain fatty alcohol, its inherent properties, such as low volatility and lack of a strong chromophore, often necessitate conversion into a more suitable form for analysis by modern chromatographic techniques. nih.govresearchgate.net Derivatization can enhance volatility for gas chromatography (GC), improve detection sensitivity for high-performance liquid chromatography (HPLC), and alter the molecule's properties for specific industrial or biomedical applications. researchgate.netrsc.org

Derivatization for Enhanced Analytical Detection

For quantitative and structural analysis, particularly in complex matrices, this compound is typically derivatized prior to chromatographic separation. nih.gov The primary goals are to increase the volatility and thermal stability of the molecule for GC analysis or to introduce a chromophoric or fluorophoric tag for sensitive detection by HPLC. researchgate.net

Silylation for Gas Chromatography (GC): Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound. The active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group, resulting in a TMS ether that is more volatile and thermally stable. rsc.orgcore.ac.uk Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. gerli.comnih.gov The derivatized sample can then be readily analyzed by GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS). nih.govnih.gov For instance, a general procedure involves mixing the alcohol with BSTFA and TMCS and heating the mixture to ensure complete reaction before injection into the chromatograph. gerli.comnih.gov

Esterification for High-Performance Liquid Chromatography (HPLC): To analyze this compound using HPLC with UV or fluorescence detection, a derivative containing a suitable chromophore or fluorophore must be synthesized. This is often achieved through esterification. researchgate.net Reagents containing aromatic or other conjugated systems are reacted with the hydroxyl group. For highly sensitive fluorescence detection, specific reagents are employed. An example protocol for fatty alcohols involves using carbazole-9-carbonyl chloride in the presence of a catalyst like 1-methylimidazole (B24206) to form a highly fluorescent derivative, allowing for trace-level analysis. gerli.com Other reagents used for derivatizing alcohols for LC analysis include acetic anhydride (B1165640) and benzoyl chloride. ddtjournal.com

Interactive Data Table: Analytical Derivatization Methods for Alcohols

Derivatization MethodReagent(s)PurposeAnalytical TechniqueReference
SilylationN,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA), Trimethylchlorosilane (TMCS)Increase volatility and thermal stabilityGC, GC-MS rsc.orggerli.comnih.gov
Esterification (Fluorescence Tagging)Carbazole-9-carbonyl chloride, 1-methylimidazoleIntroduce a fluorophore for sensitive detectionHPLC-Fluorescence gerli.com
AcylationAcetic Anhydride, Benzoyl ChlorideIntroduce a chromophore for UV detectionHPLC-UV ddtjournal.com

Derivatization for Specific Applications

Beyond analytics, this compound can be derivatized to create new molecules with tailored properties for various applications, ranging from industrial chemistry to pharmaceuticals.

Etherification: The hydroxyl group of this compound can undergo etherification to produce derivatives with distinct physical and chemical properties. For example, the acid-catalyzed etherification of this compound with phenol (B47542) yields this compound, 1-phenoxy-. vulcanchem.com Such reactions can be performed under reflux conditions with a catalyst like sulfuric acid. vulcanchem.com In another application, tetradecanol has been used in Mitsunobu reactions with nucleoside analogues like 3'-fluoro-2',3'-dideoxythymidine (FLT) and 3'-azido-2',3'-dideoxythymidine (AZT) to synthesize 5'-O-ether derivatives, which are evaluated as potential anti-HIV agents. mdpi.com This derivatization aims to modulate the lipophilicity of the parent drug. mdpi.com

Esterification: Ester derivatives of this compound are utilized in various industries. For example, benzoic acid esters of C12-C15 alcohols, a group that can include this compound, are used in cosmetic formulations. europa.eu The analysis of these products sometimes involves hydrolysis of the ester back to the constituent alcohol and acid for identification, confirming the presence of tetradecanol as a by-product. europa.eu

Note on N,O-diacetyl Derivatives

The prompt specifically mentions the N,O-diacetyl derivative. It is important to clarify that this compound, as a secondary alcohol, possesses only a hydroxyl (-OH) group and can therefore only form an O-acetyl derivative upon reaction with an acetylating agent. The "N,O-diacetyl" designation implies the presence of both a hydroxyl (-OH) and an amino (-NH₂) group, which can be acetylated.

This type of derivative is characteristic of amino alcohols. For example, scientific literature describes the synthesis of the N,O-diacetyl derivative of (+)-xestoaminol C, a natural product identified as 2-amino-3-tetradecanol . tandfonline.comcapes.gov.brnih.gov In the characterization of this molecule, researchers synthesized its N,O-diacetyl derivative to determine its absolute configuration. tandfonline.comnih.gov Therefore, while O-acetylation is a valid derivatization for this compound, the formation of an N,O-diacetyl derivative requires an amino alcohol precursor.

Advanced Analytical Techniques for 2 Tetradecanol Research

Chromatographic Methods

Chromatography, a cornerstone of separation science, is central to the analysis of 2-tetradecanol and its derivatives. By separating the compound from complex mixtures, these methods allow for precise identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. notulaebotanicae.ro Due to its high sensitivity, performance, and stability, GC-MS facilitates the effective separation of components within a complex mixture by the gas chromatograph, followed by their identification based on the mass-to-charge ratio of their fragments by the mass spectrometer. notulaebotanicae.ronist.gov

In research contexts, GC-MS is employed to identify this compound in diverse matrices. For instance, it has been used to detect the compound in the volatile profiles of host plants studied for their interaction with insects. researchgate.net The technique is also adept at identifying this compound as a component in analyses of worn textiles to understand odour formation and in the extracts of microorganisms. pdx.educhalmers.se The process involves comparing the retention time and the mass spectrum of an analyte with those of a known standard or a reference library, such as the National Institute of Standards and Technology (NIST) database. notulaebotanicae.ronih.gov

While identification is a primary application, GC-MS is also crucial for quantification. acs.org For accurate quantification, the method often involves creating a calibration curve with standards of known concentrations or using an internal standard. acs.orgsemanticscholar.org This allows for the determination of the concentration of this compound in a given sample, which is vital for studies assessing its production yields in biotechnological processes or its concentration in environmental samples. acs.org The combination of separation and specific detection makes GC-MS an essential tool for both qualitative and quantitative analysis of this compound. mdpi.com

Application AreaSample MatrixAnalytical GoalKey Findings/Methodology
EntomologyPlant VolatilesIdentificationIdentified this compound as a volatile compound in various host plants attractive to mirid bugs. researchgate.net
MicrobiologyBacterial ExtractsIdentificationDetected this compound in the extract of Lactobacillus acidophilus. chalmers.se
Textile ScienceWorn TextilesIdentificationIdentified tetradecanol (B45765) as a fatty alcohol contributing to odour formation on worn fabrics. pdx.edu
MetabolomicsHuman PlasmaQuantificationGC-MS is a reproducible and sensitive method for non-targeted profiling; quantification is influenced by concentration, contaminants, and precision. acs.org
Table 1: Applications of GC-MS in this compound Research.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a vital technique for analyzing non-volatile or thermally unstable compounds, making it particularly suitable for studying glycolipids derived from this compound. guidechem.comtcichemicals.com This method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, often using electrospray ionization (ESI) as the interface. guidechem.comlibretexts.org

A significant application of HPLC-MS in this compound research is the characterization of biosurfactants, specifically glycolipids produced by yeasts such as Starmerella bombicola when grown on a this compound substrate. pitt.edu In these studies, culture solutions are often treated with alkaline hydrolysis and then analyzed by HPLC-MS. pitt.edu For example, research on a mutant strain of S. bombicola used HPLC-ESI-MS in negative ion mode to analyze the products formed from this compound. pitt.edu The analysis identified several product ions corresponding to glycolipid structures. pitt.edu

The major product detected was estimated to be 2-O-tetradecyl-(2-O-β-D-glucopyranosyl-β-D-glucopyranoside), identified based on its mass-to-charge ratio (m/z) and comparison with previous studies. pitt.edu The mass spectrometer detects ions such as the deprotonated molecule [M-H]⁻ and adducts like the formate (B1220265) ion adduct [M+CHOO]⁻, which aid in the confirmation of the molecular weight. libretexts.orgpitt.edu This detailed structural analysis is crucial for understanding the metabolic pathways involved in the bioconversion of secondary alcohols like this compound into valuable glycolipids. pitt.edu

Glycolipid Product from S. bombicolaMolecular Weight (Da)Observed Ions (m/z) in Negative Mode ESI-MSReference
2-O-tetradecyl-(2-O-β-D-glucopyranosyl-β-D-glucopyranoside)538537 [M-H]⁻, 583 [M+CHOO]⁻, 651 [M+CF₃COO]⁻ pitt.edu
Hydroxylated Glycolipid Byproduct554553 [M-H]⁻, 599 [M+CHOO]⁻, 667 [M+CF₃COO]⁻ pitt.edu
Table 2: HPLC-MS Analysis of Glycolipids Derived from this compound.

Correlation Gas Chromatography (CGC) is a specialized analytical technique used to determine the thermophysical properties of compounds, such as vaporization enthalpies and vapor pressures, particularly when direct measurement methods are challenging. ku.ac.thnist.gov The method relies on the relationship between the gas chromatographic retention time of a target compound and the known properties of a series of standard compounds (e.g., n-alkanes or other homologous series) analyzed under the same conditions. ku.ac.thnist.govnist.gov

Research has specifically employed CGC to evaluate the thermophysical properties of this compound. nist.govnih.gov In one study, this compound was initially used as a standard for evaluating patchoulol but was also itself evaluated using a series of 1-alkanols as standards. nist.gov The study reported that the vaporization enthalpy for this compound determined via CGC differed from a previously reported literature value. nist.govnih.gov However, the vapor pressures calculated from the CGC data were found to be in good agreement with literature values over a wide range of temperatures. nist.govnih.gov

This technique is valuable because it allows for property estimation using only small amounts of material, which is advantageous when a compound is expensive or available only in limited quantities. nist.gov The strong positive correlation observed between the extent of partitioning (related to vapor pressure) and the GC retention factor for different classes of compounds underpins the reliability of this method for estimating these crucial physical properties.

Thermophysical PropertyAnalytical MethodKey Finding for this compoundReference
Vaporization EnthalpyCorrelation Gas Chromatography (CGC)The value evaluated using a series of 1-alkanols as standards differed from the literature value. nist.govnih.gov
Vapor PressureCorrelation Gas Chromatography (CGC)Results were in good agreement with literature values across a broad temperature range. nist.govnih.gov
Table 3: Thermophysical Property Determination of this compound using Correlation Gas Chromatography.

Spectroscopic Characterization

Spectroscopic techniques are fundamental to the structural analysis of this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about molecular structure, functional groups, and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. acs.org While detailed, peer-reviewed ¹H and ¹³C NMR spectral data for this compound are not widely published, chemical suppliers confirm its use for structural verification. For instance, TCI America specifies that the structure of their this compound product is confirmed by NMR.

Based on the known structure of this compound (a 14-carbon chain with a hydroxyl group at the second carbon), the expected NMR signals can be predicted.

¹H NMR: The spectrum would feature a characteristic signal for the proton on the carbon bearing the hydroxyl group (H-2), which would appear as a multiplet due to coupling with adjacent protons on C-1 and C-3. The methyl group at C-1 would appear as a doublet, coupled to the H-2 proton. The terminal methyl group at C-14 would be a triplet, coupled to the C-13 methylene (B1212753) protons. The long chain of methylene (CH₂) groups would produce a complex, overlapping series of signals in the upfield region of the spectrum. The hydroxyl proton (-OH) would appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent.

¹³C NMR: The spectrum would show 14 distinct signals, one for each carbon atom. The carbon atom attached to the hydroxyl group (C-2) would be shifted downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom. The signals for the other carbons in the long alkyl chain would appear in the typical upfield aliphatic region.

NMR is not only used for structural confirmation of the final product but can also be used to monitor reactions, such as the synthesis of glycidyl (B131873) ethers from 1-tetradecanol (B3432657) (an isomer), where it helps to calculate product yield by integrating characteristic proton signals. tcichemicals.com

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule and, in some applications, for quantitative analysis. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a long-chain secondary alcohol.

For functional group analysis, the key absorptions in the IR spectrum of this compound are:

O-H Stretch: A strong, broad absorption band in the region of 3500–3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. nist.gov

C-H Stretch: Strong, sharp absorptions between 3000 cm⁻¹ and 2850 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the long alkyl chain. nist.gov

C-O Stretch: An absorption in the 1300–1000 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol. nist.gov

The NIST Chemistry WebBook provides reference spectra for this compound, which can be used for comparison and identification. Beyond simple identification, IR spectroscopy has been developed into a quantitative method. A study demonstrated a method using FTIR spectroscopy to determine the total concentration of fatty alcohols (including tetradecanol) and fatty acid esters in industrial oils. The method involved creating calibration standards from a mixture of alcohols, including dodecanol (B89629), tetradecanol, and octadecanol, and measuring the intensity of relevant absorption bands. This demonstrates the utility of IR spectroscopy not just for qualitative confirmation but also for quantitative determination of this compound in specific applications.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Significance for this compound
O-H Stretch (H-bonded)3500 - 3200 (broad, strong)Confirms the presence of the alcohol hydroxyl group. nist.gov
C-H Stretch (Alkyl)3000 - 2850 (strong)Indicates the saturated hydrocarbon chain. nist.gov
CH₂ Bend~1467Confirms the presence of methylene groups in the alkyl chain. nist.gov
C-O Stretch (Secondary Alcohol)~1100 (part of 1300-1000 region)Characteristic of the carbon-oxygen bond in the secondary alcohol functional group. nist.gov
Table 4: Characteristic Infrared Absorption Frequencies for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound through its characteristic fragmentation patterns. The electron ionization (EI) mass spectrum of this compound provides a wealth of structural information. The molecular weight of this compound is 214.39 g/mol . nist.govnist.gov In EI-MS, while the molecular ion peak ([M]⁺) at m/z 214 may be weak or absent, the fragmentation pattern is highly informative.

A prominent peak in the spectrum is observed at m/z 45, which often represents the base peak. massbank.eu This fragment corresponds to [CH(OH)CH₃]⁺, formed by the alpha-cleavage adjacent to the hydroxyl group, a characteristic fragmentation for secondary alcohols. The cleavage of the bond between C2 and C3 of the long alkyl chain results in this stable, oxygen-containing cation.

Other significant fragments are observed at various mass-to-charge ratios, resulting from the cleavage of C-C bonds along the alkyl chain. These fragments typically appear as a series of alkyl cations and oxygen-containing ions. For instance, in the microbial oxidation of this compound to 2-tetradecanone (B1197950), mass spectrometry was used to confirm the identity of the product by comparing its molecular weight (212) to that of the starting material. tandfonline.com

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has also been employed in studies involving derivatives of this compound. For example, in the analysis of glycolipids produced from this compound, negative ion mode ESI-MS was used to identify a 2-O-tetradecyl disaccharide. researchgate.net The observed ions included the deprotonated molecule [M-H]⁻ at m/z 537, as well as adducts such as [M+CHOO]⁻ at m/z 583. researchgate.net This demonstrates the utility of soft ionization techniques in analyzing larger molecules incorporating a this compound moiety.

Table 1: Characteristic Electron Ionization (EI) Mass Spectrometry Fragments of this compound

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion Reference
45 99.99 [CH₃CH(OH)]⁺ massbank.eu
43 30.47 [C₃H₇]⁺ massbank.eu
55 21.85 [C₄H₇]⁺ massbank.eu
57 20.36 [C₄H₉]⁺ massbank.eu
69 13.09 [C₅H₉]⁺ massbank.eu
83 10.03 [C₆H₁₁]⁺ massbank.eu

This table is generated based on data from the MassBank database, accession MSBNK-Fac_Eng_Univ_Tokyo-JP007596. massbank.eu

X-ray Diffraction for Structural Studies of Monolayers

X-ray diffraction (XRD), particularly grazing incidence X-ray diffraction (GIXD), is a powerful technique for investigating the structural organization of this compound molecules when they form monolayers at interfaces, such as the air-water interface. researchgate.netjournaldephysique.org These studies provide detailed insights into the two-dimensional crystalline structure, molecular packing, and phase behavior of the alcohol films. researchgate.net

Research on monolayers of racemic 2-alcohols, including this compound, has shown that they crystallize in a hexagonal cell structure at the air-water interface. researchgate.netresearchgate.net This hexagonal rotator phase is characterized by molecules that are, on average, oriented vertically with respect to the interface and exhibit rotational freedom around their long axis. researchgate.net The analysis of the Bragg peak from GIXD measurements confirms this arrangement. For a this compound monolayer at 24.6 °C, a single Bragg peak is observed, which corresponds to a hexagonal cell. researchgate.net

The lattice parameters of these 2D crystals can be precisely determined from the diffraction data. For 2-alcohol monolayers, the lattice parameters are typically close to 5 Å. researchgate.net However, the coherence length—a measure of the size of the crystalline domains—can vary. In the case of this compound, a shorter coherence length of approximately 500 Å has been observed, which may suggest the presence of a hexatic phase, a state of matter that is intermediate between a solid and a liquid. researchgate.net

GIXD studies also reveal that for racemic mixtures of this compound, there is no chiral separation within the monolayer; the right and left enantiomers co-assemble into a solid solution. researchgate.net This is in contrast to some other long-chain alcohols where the formation of a distinct racemate phase can occur, leading to a change from hexagonal to rectangular symmetry. researchgate.netresearchgate.net

Table 2: Structural Parameters of this compound Monolayers from GIXD Studies

Parameter Finding Technique Reference
Crystal System Hexagonal rotator phase GIXD researchgate.netresearchgate.net
Lattice Parameter ~5 Å GIXD researchgate.net
Molecular Arrangement Vertical orientation with rotational motion GIXD researchgate.net
Chiral Organization (Racemic) Solid solution (no chiral separation) GIXD researchgate.net
Coherence Length ~500 Å GIXD researchgate.net

Other Analytical Considerations (e.g., elemental analysis)

Beyond spectroscopic and diffraction methods, other classical analytical techniques provide fundamental data for the characterization of this compound and its reaction products. Elemental analysis, for instance, is a crucial method for verifying the empirical formula of a compound by determining the mass percentages of its constituent elements.

In a study on the microbial oxidation of this compound, the resulting product, 2-tetradecanone, was identified and characterized. tandfonline.com After purification, the product was subjected to elemental analysis. The experimentally determined elemental composition of the product was found to be in agreement with the calculated values for 2-tetradecanone (C₁₄H₂₈O), thus confirming the conversion. tandfonline.com This technique provides essential validation of a compound's identity, complementing data from other methods like mass spectrometry.

Combustion analysis is the standard method for determining the elemental composition of organic compounds containing carbon, hydrogen, and oxygen. chemteam.info The compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and weighed. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference. chemteam.info For this compound (C₁₄H₃₀O), this analysis would yield mass percentages of approximately 78.43% Carbon, 14.10% Hydrogen, and 7.46% Oxygen.

Additionally, thermochemical data can be obtained through techniques like bomb calorimetry. The standard molar enthalpy of combustion for tetradecanol has been determined to be -(9126.39) kJ·mol⁻¹, providing fundamental thermodynamic data for the compound. scientific.net

Table 3: Theoretical Elemental Composition of this compound (C₁₄H₃₀O)

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percent (%)
Carbon (C) 12.011 14 168.154 78.43%
Hydrogen (H) 1.008 30 30.240 14.10%
Oxygen (O) 15.999 1 15.999 7.46%
Total 214.393 100.00%

Biological Activities and Mechanistic Studies of 2 Tetradecanol

Immunomodulatory Effects of Tetradecanol (B45765) (General)

Studies have revealed that tetradecanol, a straight-chain saturated fatty alcohol, exhibits immunomodulatory effects, particularly on T cell functions. researchgate.netnih.gov These effects are primarily centered on the inhibition of T cell proliferation and the modulation of key signaling pathways involved in the immune response.

Inhibition of T Cell Growth and IL-2 Secretion

Research has demonstrated that tetradecanol can reduce the growth of T cells. researchgate.netnih.gov Specifically, at a concentration of 30 μM, it has been shown to decrease the proliferation of EL-4 T cells and isolated murine CD4⁺ T cells. researchgate.netnih.gov A key mechanism behind this inhibitory effect is the suppression of Interleukin-2 (IL-2) secretion. researchgate.netnih.gov IL-2 is a critical cytokine that acts as a potent growth factor for T cells.

In laboratory settings, tetradecanol significantly inhibited IL-2 secretion in EL-4 T cells that were activated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin. researchgate.netnih.gov A similar inhibitory effect on IL-2 secretion was observed in isolated murine CD4⁺ T cells activated with anti-CD3 and anti-CD28 antibodies. researchgate.netnih.gov

Table 1: Effect of Tetradecanol on T Cell Growth and IL-2 Secretion

Cell Type Activators Effect of Tetradecanol (30 μM) Reference
EL-4 T cells PMA + Ionomycin Reduced growth, Inhibited IL-2 secretion researchgate.netnih.gov
Murine CD4⁺ T cells Anti-CD3 + Anti-CD28 antibodies Reduced growth, Inhibited IL-2 secretion researchgate.netnih.gov

Downregulation of NF-κB Mediated Pathways

The inhibitory action of tetradecanol on IL-2 production is linked to its influence on specific transcriptional factors. researchgate.netnih.gov Studies have shown that tetradecanol specifically targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. researchgate.netnih.gov In PMA and ionomycin-activated EL-4 T cells, tetradecanol was found to decrease the promoter activity of NF-κB. researchgate.netnih.gov

Further investigation into the mechanism revealed that tetradecanol inhibits the degradation of IκBα, an inhibitor of NF-κB. researchgate.netnih.gov This action prevents the nuclear translocation of the p65 subunit of NF-κB. researchgate.netnih.gov It is noteworthy that tetradecanol did not show any significant effects on the promoters of other important transcriptional factors such as activator protein 1 (AP-1) and nuclear factor of activated T cells (NF-AT). researchgate.netnih.gov

Potential in T-Cell Mediated Disorders

The demonstrated immunosuppressive effects of tetradecanol on T cell functions suggest its potential as a therapeutic agent for T-cell mediated disorders. researchgate.netnih.gov The ability of tetradecanol to reduce T cell growth and downregulate the NF-κB pathway points towards its possible application in conditions characterized by an overactive T-cell response. researchgate.netnih.gov For instance, in a model of chronic allergic contact dermatitis induced by oxazolone, tetradecanol was shown to reduce ear thickness, indicating an anti-inflammatory effect. researchgate.netnih.gov Some studies also suggest that 2-Tetradecanol could have immunosuppressive effects on disorders mediated by T cells.

Antimicrobial Properties of Related Compounds and Derivatives

While research on the specific antimicrobial properties of this compound is limited, studies on related fatty acids and their derivatives have shown a range of antimicrobial activities. nih.govtandfonline.com Fatty acids and their derivatives are recognized for their antimicrobial potential against various microorganisms, including bacteria. nih.govtandfonline.com

For example, a study investigating the quantitative structure-activity relationship (QSAR) of fatty acids and their derivatives against Staphylococcus aureus included fatty alcohols in its analysis. nih.gov The antimicrobial activity of these compounds is influenced by their molecular structure. nih.gov Another study on the essential oil of torch ginger inflorescence identified 1-Tetradecanol (B3432657) as a component and found that the oil exhibited antibacterial activity against several Gram-positive bacteria. tandfonline.com

Role in Olfactory Recognition and Pest Management

This compound has been identified as a compound involved in the olfactory communication of certain insect species, which has implications for pest management strategies.

Response of Mirid Bugs (e.g., Apolygus lucorum, Adelphocoris suturalis) to this compound

Research on the mirid bugs Apolygus lucorum and Adelphocoris suturalis, which are significant agricultural pests, has explored their olfactory responses to various volatile compounds. researchgate.netnih.gov In a study investigating the attractiveness of tetradecane (B157292) and its derivatives, this compound was included among the tested analogues. researchgate.netnih.gov While tetradecane and tetradecanoic acid were found to be the most potent attractants for both A. lucorum and A. suturalis, the study of such derivatives is crucial for understanding the structure-activity relationships in insect olfaction. researchgate.netnih.gov The investigation of these compounds helps in identifying key odor cues for these pests, which can be utilized in developing novel and ecologically sound pest management strategies, such as baited traps. researchgate.netnih.gov

Table 2: Investigated Tetradecane Derivatives for Mirid Bug Attraction

Compound Attractiveness to A. lucorum and A. suturalis Reference
Tetradecane Most potent attractant researchgate.netnih.gov
Tetradecanoic acid Potent attractant researchgate.netnih.gov
This compound Tested as an analogue researchgate.netnih.gov
1-Tetradecanol Tested as an analogue researchgate.netnih.gov
Tetradecanal (B130844) Tested as an analogue nih.gov
7-Tetradecene Tested as an analogue nih.gov
1-Tetradecene (B72687) Tested as an analogue nih.gov
2-Tetradecenoic acid Tested as an analogue researchgate.netnih.gov

Potential as Field Baits in Pest Control

Research has explored the role of specific volatile organic compounds in host plant recognition by agricultural pests, with some studies investigating the potential of this compound as a component in field baits. In a study focused on the mirid bugs Apolygus lucorum and Adelphocoris suturalis, serious pests for numerous crops, the parent alkane, tetradecane, was identified as a key attractant from the host plant Phaseolus vulgaris (common bean).

While tetradecane itself elicited the strongest electrophysiological and behavioral responses, a range of its derivatives were also tested to evaluate their attractiveness. Among these, this compound was examined alongside other analogues such as 1-tetradecanol, tetradecanal, and tetradecanoic acid. The findings indicated that tetradecane and tetradecanoic acid were the most potent attractants for both mirid bug species. Although this compound was part of the tested analogues, the primary results highlighted tetradecane's superior performance in field trapping experiments, suggesting it plays a more significant role in the olfactory selection by these pests. This line of research forms a basis for developing novel ecological strategies for pest management, where compounds like this compound and its related structures could be refined for use in attractant-based control systems.

Metabolism in Biological Systems

This compound, also known as tetradecan-2-ol, is recognized as a human metabolite. It is classified as a long-chain fatty alcohol, which are alcohols possessing an aliphatic tail of 13 to 21 carbon atoms. As a mammalian metabolite, it is produced during metabolic reactions within the human body and has been detected in trace quantities in biological samples such as blood and urine. Its formal classification confirms its role as an endogenous compound in human metabolism.

Microorganisms have developed diverse enzymatic pathways to metabolize and degrade hydrocarbons and their derivatives, including secondary alcohols like this compound. These pathways are crucial for the biogeochemical cycling of carbon and have significant biotechnological potential. Bacteria and fungi utilize distinct enzyme systems, such as dehydrogenases and oxygenases, to carry out these transformations.

The hydrocarbon-assimilating bacterium Corynebacterium equi (now reclassified as Rhodococcus equi) has demonstrated the ability to oxidize this compound. In studies using intact cells, the oxidation of this compound was investigated in both aqueous and organic solvent systems. The bacterial cells, being hydrophobic, dispersed well in organic solvents, with isooctane (B107328) proving to be a highly effective medium for the reaction.

In the isooctane solvent system, C. equi cells readily oxidized this compound to its corresponding ketone, 2-tetradecanone (B1197950), achieving a conversion rate of nearly 100%. This high conversion rate indicates that, under these conditions, the product 2-tetradecanone is not readily metabolized further by the bacterium. Similar high conversion rates were observed when using toluene (B28343) or n-hexane as the solvent, whereas the reaction did not proceed in chloroform. This efficient oxidation highlights a key metabolic capability of these bacteria towards long-chain secondary alcohols.

Table 1: Microbial Oxidation of this compound by Corynebacterium equi

Substrate Bacterium Solvent System Product Conversion Rate Source(s)
This compound Corynebacterium equi Isooctane 2-Tetradecanone ~100% ,
This compound Corynebacterium equi Toluene 2-Tetradecanone High ,
This compound Corynebacterium equi n-Hexane 2-Tetradecanone High ,

Fungal unspecific peroxygenases (UPOs) are extracellular heme-thiolate enzymes that catalyze a wide range of oxygenation reactions using hydrogen peroxide (H₂O₂) as the oxidant. These enzymes are of significant interest because they can perform reactions previously attributed only to intracellular cytochrome P450 monooxygenases. A key capability of UPOs is the hydroxylation of chemically inert C-H bonds in alkanes.

The peroxygenase from the fungus Agrocybe aegerita has been shown to hydroxyl

Microbial Metabolism and Degradation Pathways

Role in Long-Chain Alcohol Utilization Pathways in Yeasts (e.g., Starmerella bombicola)

The yeast Starmerella bombicola is well-known for its ability to produce sophorolipids, a class of glycolipid biosurfactants. researchgate.net Its metabolic pathways for utilizing various carbon sources, including long-chain alcohols, are of significant research interest. When grown in the presence of secondary alcohols like this compound, S. bombicola can directly incorporate them to form novel sophorose lipids. hiroshima-u.ac.jp

Research into mutant strains has elucidated the specific steps of this compound metabolism. The initial step is believed to be hydroxylation at the ω (terminal) and ω-1 positions of the alkyl chain. researchgate.net In a KSM-fao1Δ mutant, this hydroxylation still occurs, leading to the formation of glycosylated products of 1,13-tetradecanediol and 2,13-tetradecanediol when fed this compound. nih.gov The glycosylation is carried out by a glucosyltransferase known as UGTA1. researchgate.netnih.gov When both the FAO1 and UGTA1 genes are disrupted (KSM-ugtaΔfao1Δ strain), the yeast loses its ability to glycosylate the diols, resulting in the accumulation of 1,13-tetradecanediol and 2,13-tetradecanediol in the culture. nih.gov

Table 1: Growth and Product Formation of Starmerella bombicola Strains on this compound
Yeast StrainKey Genetic TraitGrowth on this compoundPrimary Products from this compoundReference
Wild-Type (KSM-ura3Δ::URA3)Functional FAO1 and UGTA1Yes2-tetradecylsophoroside nih.govresearchgate.net
KSM-fao1ΔFAO1 gene knocked outNoGlycosylated 1,13-tetradecanediol and 2,13-tetradecanediol nih.govresearchgate.net
KSM-ugtaΔfao1ΔFAO1 and UGTA1 genes knocked outNot specified for growth, but used for biotransformation1,13-tetradecanediol and 2,13-tetradecanediol nih.govresearchgate.net

Biotransformation to other Long-Chain Compounds (e.g., 2-tetradecanone, 1,13-tetradecanediol, 2,13-tetradecanediol)

This compound serves as a substrate for various microbial biotransformation processes, yielding other valuable long-chain compounds.

The oxidation of this compound to its corresponding ketone, 2-tetradecanone, is a well-documented biotransformation. Intact cells of the bacterium Corynebacterium equi can readily oxidize this compound in an isooctane solvent system, achieving a conversion rate to 2-tetradecanone of nearly 100%. ebi.ac.uk Similarly, the bacterium Acinetobacter sp. strain NyZ410, which can utilize alkanes for growth, possesses a gene cluster for sub-terminal oxidation. sjtu.edu.cn An enzyme from this cluster, a dehydrogenase named SadC, catalyzes the conversion of this compound to 2-tetradecanone. sjtu.edu.cn

As detailed in the previous section, engineered strains of the yeast Starmerella bombicola can convert this compound into long-chain diols. nih.govresearchgate.net Specifically, a double knockout mutant (KSM-ugtaΔfao1Δ) that lacks both a primary alcohol oxidase and a key glycosyltransferase, accumulates both 1,13-tetradecanediol and 2,13-tetradecanediol when this compound is provided as a substrate. nih.govnii.ac.jp This biotransformation pathway involves an initial hydroxylation at the ω-1 and ω positions of the this compound molecule. researchgate.net In one study, this engineered yeast strain produced up to 2.9 g/L of these diols. nih.gov

Table 2: Summary of this compound Biotransformations
SubstrateProduct(s)Organism/EnzymeKey FindingsReference
This compound2-TetradecanoneCorynebacterium equiAchieved nearly 100% conversion in an isooctane solvent system. ebi.ac.uk
This compound2-TetradecanoneAcinetobacter sp. (SadC dehydrogenase)Part of a sub-terminal alkane oxidation pathway. sjtu.edu.cn
This compound1,13-TetradecanediolStarmerella bombicola (KSM-ugtaΔfao1Δ)Accumulated as a result of knocking out glycosylation and oxidation pathways. nih.govresearchgate.net
This compound2,13-TetradecanediolStarmerella bombicola (KSM-ugtaΔfao1Δ)Accumulated alongside 1,13-tetradecanediol in engineered strains. nih.govresearchgate.net

Environmental and Industrial Research of 2 Tetradecanol and Its Derivatives

Environmental Fate and Pathways

2-Tetradecanol is considered to be readily biodegradable. europa.eueuropa.eu Studies have consistently shown that linear and essentially linear aliphatic alcohols, including this compound, are extensively biodegraded under both aerobic and anaerobic conditions by a variety of organisms such as bacteria, fungi, and algae. wapsustainability.com

In a standard screening test (OECD 301B), this compound demonstrated 82.2% biodegradation in 28 days, meeting the ten-day window criteria for ready biodegradability. europa.eu Another study using the same method, where the test material was deposited as a film on the vessel walls, showed 88.4% CO2 evolution in 28 days, also confirming its ready biodegradability. europa.eu The substance is noted to be very rapidly biodegraded in non-sterilized systems. europa.eu

Research into the fate of this compound in aerobic sediments has also been conducted. A simplified test system was used to evaluate the biodegradation of ¹⁴C-labeled tetradecanol (B45765) in two different sediments. researchgate.net The results showed extensive biodegradation in both sediment types. The disappearance of the parent compound followed biphasic kinetics, and mineralization was linked to the disappearance of the parent compound with minimal accumulation of metabolites. researchgate.net The first compartment decay rates for tetradecanol were between 10.8 and 17.1 d⁻¹, which correspond to half-lives ranging from 0.041 to 4.35 days. researchgate.net

Difficulties encountered during aquatic toxicity tests, particularly in chronic Daphnia reproduction studies, also point towards the rapid degradation of long-chain aliphatic alcohols. europa.eu The rapid removal of alcohols in the C10-C15 range from the test medium was attributed to metabolism by algae, which were present as a food source, and to bacterial degradation. europa.eu

In a study investigating the sub-terminal degradation pathway of alkanes, the bacterium Gordonia sp. strain NyZ410 was shown to utilize this compound as a growth substrate. sjtu.edu.cn The study identified a gene cluster (sad) responsible for this degradation. The enzyme SadC, a dehydrogenase, converts this compound to 2-tetradecanone (B1197950). This is followed by the action of SadD, a Baeyer–Villiger monooxygenase, which converts the ketone to dodecyl acetate (B1210297). sjtu.edu.cn

Biodegradation Data for this compound

Test Type Protocol Result Duration Finding
Ready Biodegradability OECD 301B 82.2% 28 days Readily biodegradable europa.eu
Ready Biodegradability OECD 301B 88.4% CO₂ evolution 28 days Readily biodegradable europa.eu

This compound is classified as causing serious eye irritation and is considered very toxic to aquatic life with long-lasting effects. basf.comtcichemicals.com The substance is assigned a chronic aquatic toxicity classification of Category 1. europa.eu This is based on its high toxicity to aquatic organisms and its potential for long-term adverse effects in the aquatic environment. basf.comtcichemicals.com

The toxicity of long-chain aliphatic alcohols like this compound generally increases with the carbon chain length up to a certain threshold, beyond which effects are not observed at the limit of water solubility. europa.eu For short-term effects, this threshold is between C13 and C14 alcohols. europa.eu The mode of toxic action is consistent with that of non-polar narcosis. europa.eu

Despite its rapid biodegradability, the intrinsic toxicity of this compound to aquatic organisms is significant. europa.eu The following table summarizes key aquatic toxicity data.

Aquatic Toxicity of this compound

Organism Test Type Duration Endpoint Value (mg/L) Reference
Fish (Oncorhynchus mykiss) Acute 96 h LC50 > 1 wapsustainability.combasf.com
Invertebrate (Daphnia magna) Acute 48 h EC50 3.2 europa.euwapsustainability.combasf.com
Algae (Scenedesmus subspicatus) Acute 72 h EL50 > 10 wapsustainability.com
Invertebrate (Daphnia magna) Chronic 21 days NOEC 0.0016 europa.eu
Invertebrate (Daphnia magna) Chronic 21 days EC10 0.0063 europa.eu

It is important to note that in some tests, significant losses of the substance occurred due to biodegradation, even when measures were taken to prevent it. europa.eu For instance, in a study on Daphnia magna, while the EC50 was determined to be 3.2 mg/L, only 10% mortality was observed in the range of the limit of solubility (1.9 mg/L), suggesting the EC50 is greater than the limit of solubility under those specific test conditions. wapsustainability.com

Industrial Applications and Research Directions

This compound serves as a key raw material in the synthesis of specialized, amino acid-based surfactants. arpnjournals.org These surfactants are of interest due to their unique properties, which are influenced by the strong hydrogen bonds of the amide linkage between the hydrophilic amino acid head and the hydrophobic tail. arpnjournals.org

One area of research has been the synthesis of N-acyl arginine surfactants from this compound and the amino acid arginine. arpnjournals.orgarpnjournals.com In a particular study, the amidation process was explored by reacting tetradecanol and arginine. The process utilized tert-amyl alcohol as a solvent and sodium methoxide (B1231860) as a catalyst. arpnjournals.org The use of tert-amyl alcohol is noted for its relatively high hydrophilicity, which can lead to better reaction conversion compared to other solvents. usu.ac.id

The research aimed to optimize the reaction conditions to achieve the highest possible conversion of tetradecanol. The study found that the catalyst concentration, solvent ratio, and substrate ratio all had a significant effect on the formation of the N-acyl arginine surfactant. arpnjournals.org The purification of the final product involved the addition of citric acid to separate the remaining catalyst and solvent. arpnjournals.org

An optimum conversion of 91.6% was achieved under specific reaction conditions. arpnjournals.orgarpnjournals.com

Optimal Conditions for N-acyl Arginine Synthesis

Parameter Optimal Value
Catalyst Concentration (Sodium Methoxide) 7% (w/w substrate) arpnjournals.org
Solvent Ratio (tert-amyl alcohol/tetradecanol) 1/3 (mL/mL) arpnjournals.org
Substrate Ratio (mol tetradecanol/mol arginine) 1/4 arpnjournals.org
Temperature 65 °C arpnjournals.org

This synthesis route demonstrates the potential of this compound as a bio-based building block for producing high-value surfactants with applications in various industries, including cosmetics and cleaning products. arpnjournals.org Other research has also explored the synthesis of arginine esters with different long-chain alcohols, such as oleyl alcohol and 2-decyl-1-tetradecanol, to create novel surfactants with potential applications as preservatives. nih.govacs.org

This compound is actively being researched for its application in phase change materials (PCMs) for thermal energy storage. capes.gov.brnih.gov PCMs are substances that absorb and release large amounts of thermal energy (latent heat) at a nearly constant temperature during their phase transition (e.g., from solid to liquid). nih.gov This property makes them highly suitable for applications like passive building cooling and heating, which can help reduce energy consumption. nih.gov

This compound itself has a melting point of around 38°C and a latent heat of fusion of approximately 222.9 J/g. mdpi.com While it can be used alone, it is often combined with other fatty acids or encapsulated in supporting materials to create eutectic mixtures or form-stable composite PCMs with tailored properties. nih.govmdpi.com

Eutectic Mixtures: Researchers have investigated binary eutectic mixtures of this compound with various fatty acids, such as lauric acid, myristic acid, capric acid, and octanoic acid. nih.govnih.govmdpi.com These mixtures can have a lower melting point than the individual components, allowing for the fine-tuning of the phase change temperature for specific applications. mdpi.com

Tetradecanol/Lauric Acid (TD/LA): A eutectic mixture of TD and lauric acid was absorbed into expanded perlite (B1173460) to create a composite PCM. nih.gov

Tetradecanol/Octanoic Acid (OA-TD): A binary mixture of octanoic acid and tetradecanol was developed with a theoretical eutectic melting point of 10.19 °C and a latent heat of 159.34 J/g. mdpi.com

Tetradecanol with other fatty acids: Eutectic mixtures with capric acid (TD-CA) and myristic acid (TD-MA) have also been prepared and encapsulated in a high-density polyethylene (B3416737) (HDPE)-ethylene-vinyl acetate (EVA) polymer matrix. nih.gov

Form-Stable Composites: A major challenge with organic PCMs is leakage during their liquid phase. To overcome this, this compound is often incorporated into a porous supporting material to create a "form-stable" PCM, where the liquid PCM is held within the matrix by capillary forces and surface tension.

Expanded Graphite (B72142) (EG): this compound has been combined with expanded graphite (EG) to create form-stable PCMs. capes.gov.br The EG not only prevents leakage but also significantly enhances the thermal conductivity of the composite. In one study, a composite containing 93 wt% tetradecanol and 7 wt% EG achieved a melting enthalpy of 202.6 J/g and a thermal conductivity of 2.76 W/m·K. capes.gov.br

Expanded Perlite (EP): A composite was fabricated by absorbing a tetradecanol/lauric acid eutectic mixture into expanded perlite. nih.gov

Thermal Properties of this compound Based PCMs

PCM System Supporting Material Phase Change Temp. (°C) Latent Heat (J/g) Thermal Conductivity (W/m·K)
Tetradecanol (93 wt%) Expanded Graphite (7 wt%) - 202.6 (melting) 2.76
Octanoic Acid-Tetradecanol (77:23) None (theoretical) 10.19 159.34 -
TD-LA Eutectic HDPE-EVA - 90.20 (melting) -

These studies highlight the versatility of this compound in developing advanced materials for thermal energy management in buildings and other applications. capes.gov.brnih.govnih.govmdpi.com

This compound, also known as myristyl alcohol, is a versatile chemical intermediate used in the synthesis of a wide range of other chemical products. regulations.govatamanchemicals.comwikipedia.org Its primary production routes involve the hydrogenation of myristic acid or its esters, which are derived from natural sources like palm kernel oil and coconut oil, or from petrochemical feedstocks through processes like the Ziegler process. atamanchemicals.comwikipedia.org

As an intermediate, its hydroxyl group allows it to undergo various chemical reactions to produce molecules with specific functions. A significant application is in the manufacturing of surfactants. atamanchemicals.comwikipedia.org By reacting this compound, other substances are synthesized for use as wetting agents and detergents. regulations.gov

Beyond surfactants, this compound serves as a precursor in the synthesis of other industrial chemicals, including:

Dimethylmyristylamine

Dimyristyl thiodipropionate

Myristyl bromide

Myristyl chloride

Myristyl lactate (B86563)

Myristyl myristate regulations.gov

In addition to its role as a reactive intermediate, this compound is directly used in various formulations due to its physical properties. It functions as:

An emulsion stabilizer , preventing the separation of oil and liquid components in formulas. regulations.govacs.org

A fragrance ingredient in soaps, perfumes, and cosmetics. regulations.govacs.org

A viscosity-increasing agent in products like creams, shampoos, and lotions. regulations.govacs.org

An antifoam agent . regulations.govcsic.es

A plasticizer . regulations.govcsic.es

These applications are found across numerous sectors, including cosmetics (creams, shampoos, toothpaste), cleaning preparations, and lubricants. regulations.govacs.org

Analytical Standards in Industrial Oil Analysis

The utility of this compound and its isomers, such as 1-tetradecanol (B3432657), extends to the field of analytical chemistry, particularly in the quality control and analysis of industrial oils. Long-chain alcohols are common additives in machinery oils, and their precise quantification is crucial for monitoring oil condition and performance.

A primary application is the use of tetradecanol as a component in certified reference materials or laboratory-prepared standards for calibrating analytical instrumentation. researchgate.netnih.gov An infrared spectroscopic method has been developed for the quantitative analysis of total fatty alcohol and fatty acid ester concentrations in industrial oils. nih.gov In this method, mixture standards are prepared containing known concentrations of several fatty alcohols, including tetradecanol, alongside other compounds like dodecanol (B89629) and octadecanol. nih.gov These standards allow for the creation of calibration curves, enabling the accurate determination of fatty alcohol content in oil samples. The method has been successfully applied in machinery oil analysis to meet industrial needs for monitoring these additives. nih.gov

High-performance liquid chromatography (HPLC) is another technique where tetradecanol serves as a standard. A reverse-phase HPLC (RP-HPLC) method with refractive index (RI) detection has been developed for the simultaneous determination of various nonionic surfactants and cationic surfactants. psu.edu In this context, 1-tetradecanol was used as an analytical standard for quantification. psu.edu Furthermore, gas chromatography-mass spectrometry (GC-MS) is employed as a reference method to quantify impurities like unsulfated alcohols in surfactant raw materials, which are often complex mixtures of alcohol ethoxylates of various chain lengths, including C14. optica.org The use of a pure standard like tetradecanol is essential for the accurate identification and quantification of the specific alcohol components in these mixtures. optica.org

The data below summarizes an example of a standard mixture used for industrial oil analysis.

Table 1: Components of a Standard Mixture for Infrared Analysis of Industrial Oils

Compound Role in Standard Mixture Analytical Technique
Tetradecanol Calibration Standard Infrared Spectroscopy
Dodecanol Calibration Standard Infrared Spectroscopy
Octadecanol Calibration Standard Infrared Spectroscopy
Methyl Stearate Calibration Standard Infrared Spectroscopy
Methyl Palmitate Calibration Standard Infrared Spectroscopy

This table is based on research developing an infrared spectroscopic method for determining fatty alcohol and fatty acid ester concentrations in machinery oils. nih.gov

Q & A

Basic Research Questions

Q. What are the key spectroscopic and chromatographic characteristics for confirming 2-Tetradecanol's molecular structure?

  • Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl (-OH) and alkyl chain absorption bands (e.g., 3200–3600 cm⁻¹ for O-H stretching). Validate with nuclear magnetic resonance (NMR) spectroscopy: 1^1H NMR should show resonances for the secondary alcohol proton (~1.5 ppm) and methylene/methyl groups (0.8–1.4 ppm). Cross-reference with NIST Chemistry WebBook’s spectral data for verification .
  • Additional Validation : Compare experimental melting points (34–170°C) with literature values to confirm purity .

Q. What are the recommended storage conditions to maintain this compound stability in laboratory settings?

  • Protocol : Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperatures below 25°C in a dry, ventilated area, away from oxidizing agents .
  • Stability Monitoring : Conduct periodic gas chromatography-mass spectrometry (GC-MS) analyses to detect degradation products (e.g., ketones or aldehydes) .

Q. How can researchers optimize purification methods for this compound synthesized via Fischer esterification?

  • Approach : Perform vacuum distillation to isolate this compound from reaction byproducts. Validate purity via thin-layer chromatography (TLC) using silica gel plates and a hexane/ethyl acetate (9:1) mobile phase .
  • Impurity Mitigation : Recrystallize in non-polar solvents (e.g., hexane) to remove unreacted fatty acids or esters .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported thermal stability data for this compound?

  • Framework : Apply a "weight of evidence" approach by replicating studies under controlled conditions (e.g., differential scanning calorimetry at 1–5°C/min heating rates). Compare decomposition onset temperatures across methodologies .
  • Data Triangulation : Cross-validate results with thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to account for humidity effects .

Q. What strategies are effective for analyzing conflicting biological activity data in this compound studies?

  • Critical Evaluation : Use systematic reviews to assess experimental variables (e.g., cell lines, dosage ranges). For in vitro studies, standardize assays (e.g., MTT for cytotoxicity) and include positive/negative controls .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity across studies and identify outliers .

Q. How can phase behavior studies of this compound in lipid bilayers be methodologically rigorous?

  • Experimental Design : Use small-angle X-ray scattering (SAXS) to monitor structural transitions in hydrated bilayers. Control for temperature (±0.1°C) and hydration levels (±2%) .
  • Contradiction Resolution : Compare results with molecular dynamics simulations (e.g., CHARMM force fields) to reconcile discrepancies between experimental and theoretical phase diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tetradecanol
Reactant of Route 2
Reactant of Route 2
2-Tetradecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.